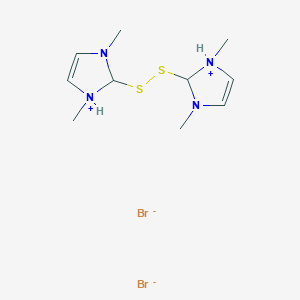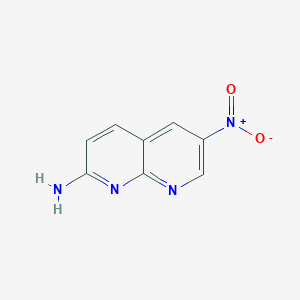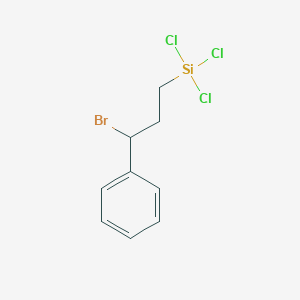
(3-Bromo-3-phenylpropyl)(trichloro)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-3-phenylpropyl)(trichloro)silane is an organosilicon compound characterized by the presence of a bromine atom, a phenyl group, and three chlorine atoms attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-3-phenylpropyl)(trichloro)silane typically involves the reaction of 3-bromo-3-phenylpropyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:
3-Bromo-3-phenylpropyl alcohol+Trichlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-3-phenylpropyl)(trichloro)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes to form new carbon-silicon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and Grignard reagents. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon multiple bond.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups replacing the chlorine atoms.
Hydrosilylation: Products include organosilicon compounds with new carbon-silicon bonds, which can be further functionalized for various applications.
Applications De Recherche Scientifique
(3-Bromo-3-phenylpropyl)(trichloro)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound can be used to modify surfaces and create self-assembled monolayers, which are important in nanotechnology and surface chemistry.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active molecules.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (3-Bromo-3-phenylpropyl)(trichloro)silane involves the reactivity of the silicon-chlorine bonds. These bonds can be cleaved by nucleophiles, leading to the formation of new silicon-containing compounds. The presence of the bromine and phenyl groups can influence the reactivity and selectivity of these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms attached to silicon, used in the production of ultrapure silicon.
(3-Chloropropyl)trichlorosilane: Similar structure but with a chlorine atom instead of a bromine atom, used in surface modification and as a coupling agent.
Uniqueness
(3-Bromo-3-phenylpropyl)(trichloro)silane is unique due to the presence of both a bromine atom and a phenyl group, which can impart different reactivity and properties compared to other trichlorosilanes. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Propriétés
Numéro CAS |
65063-21-0 |
|---|---|
Formule moléculaire |
C9H10BrCl3Si |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
(3-bromo-3-phenylpropyl)-trichlorosilane |
InChI |
InChI=1S/C9H10BrCl3Si/c10-9(6-7-14(11,12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
GKFQFWDIJKYANG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC[Si](Cl)(Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



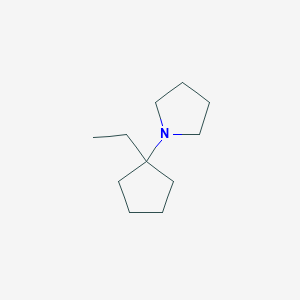
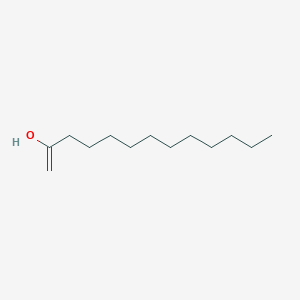
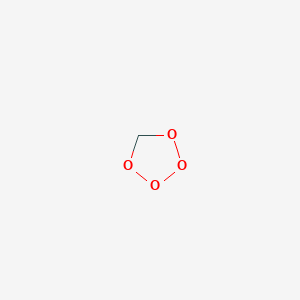
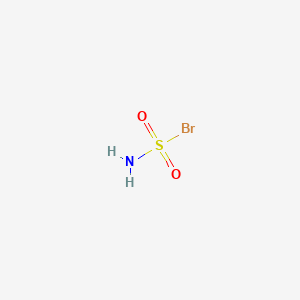
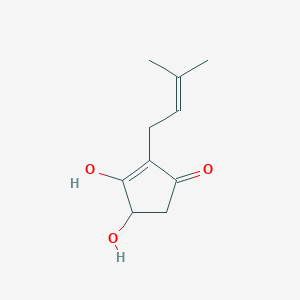
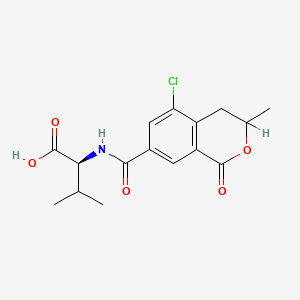
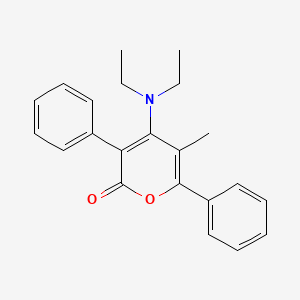

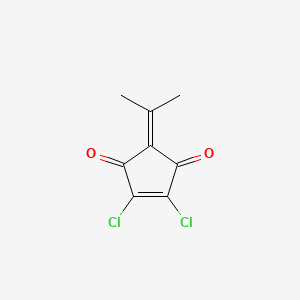
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
